molecular formula C12H20N2O5 B14451298 1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone CAS No. 74267-28-0

1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone

Cat. No.: B14451298
CAS No.: 74267-28-0
M. Wt: 272.30 g/mol
InChI Key: SJGCDXOVCJTEGX-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone is a synthetic organic compound that features two morpholine rings Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone typically involves the reaction of morpholine with appropriate acylating agents. One common method is the reaction of morpholine with ethyl chloroacetate, followed by further functionalization to introduce the second morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, used widely in organic synthesis.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    2-Morpholinoethanol: A compound with a morpholine ring and an ethanol group.

Uniqueness

1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone is unique due to its dual morpholine rings and specific functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

74267-28-0

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

1-morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)ethanone

InChI

InChI=1S/C12H20N2O5/c15-11(13-1-5-17-6-2-13)9-19-10-12(16)14-3-7-18-8-4-14/h1-10H2

InChI Key

SJGCDXOVCJTEGX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COCC(=O)N2CCOCC2

Origin of Product

United States

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